molecular formula C22H21ClN2O2S B2586027 1-{[1,1'-Biphenyl]-4-sulfonyl}-4-(3-chlorophenyl)piperazine CAS No. 694497-62-6

1-{[1,1'-Biphenyl]-4-sulfonyl}-4-(3-chlorophenyl)piperazine

Cat. No.: B2586027
CAS No.: 694497-62-6
M. Wt: 412.93
InChI Key: IADQQRPLMLIXIZ-UHFFFAOYSA-N
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Description

1-{[1,1'-Biphenyl]-4-sulfonyl}-4-(3-chlorophenyl)piperazine is a synthetic arylpiperazine derivative characterized by a biphenyl sulfonyl group at position 1 and a 3-chlorophenyl substituent at position 4 of the piperazine ring.

Properties

IUPAC Name

1-(3-chlorophenyl)-4-(4-phenylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O2S/c23-20-7-4-8-21(17-20)24-13-15-25(16-14-24)28(26,27)22-11-9-19(10-12-22)18-5-2-1-3-6-18/h1-12,17H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IADQQRPLMLIXIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{[1,1’-Biphenyl]-4-sulfonyl}-4-(3-chlorophenyl)piperazine involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines. Deprotection of these intermediates with reagents like PhSH (thiophenol) followed by selective intramolecular cyclization results in the desired piperazine derivatives .

Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include the use of continuous flow processes and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

1-{[1,1’-Biphenyl]-4-sulfonyl}-4-(3-chlorophenyl)piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acetonitrile as a solvent, microwave irradiation for enhanced reaction rates, and bases like potassium carbonate . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

The compound features a biphenyl sulfonyl group attached to a piperazine ring, along with a chlorophenyl substituent. Its molecular formula is C19H19ClN2O2S, and it exhibits properties characteristic of sulfonamide derivatives, which are known for their biological activity.

Pharmacological Applications

1. Antipsychotic Activity
Recent studies have indicated that compounds similar to 1-{[1,1'-Biphenyl]-4-sulfonyl}-4-(3-chlorophenyl)piperazine may exhibit antipsychotic properties. Research has shown that modifications in the piperazine structure can enhance the affinity for serotonin receptors, which are crucial in the treatment of psychiatric disorders .

2. Anticancer Potential
The compound's structural similarities to known anticancer agents suggest potential efficacy against various cancer cell lines. Studies focusing on piperazine derivatives have demonstrated significant cytotoxic effects in vitro, particularly against breast and lung cancer cells . The incorporation of sulfonamide groups has been linked to increased activity against tumor growth.

The mechanism of action for this compound involves modulation of neurotransmitter systems and inhibition of specific enzymes associated with cancer cell proliferation. For instance, compounds with similar structures have been shown to inhibit acetylcholinesterase and butyrylcholinesterase, which are targets in Alzheimer's disease research .

Data Tables

Application Target Effect Reference
AntipsychoticSerotonin receptorsAffinity modulation
AnticancerCancer cell linesCytotoxicity
NeuroprotectionAcetylcholinesteraseEnzyme inhibition

Case Studies

Case Study 1: Antipsychotic Activity
In a study examining the effects of various piperazine derivatives on serotonin receptor binding, it was found that modifications similar to those seen in this compound significantly enhanced receptor affinity. This suggests a promising avenue for developing new antipsychotic medications.

Case Study 2: Anticancer Efficacy
A series of experiments were conducted on modified piperazine compounds that revealed substantial cytotoxic effects against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated that the introduction of sulfonamide groups could enhance therapeutic efficacy while reducing toxicity to normal cells.

Mechanism of Action

The mechanism of action of 1-{[1,1’-Biphenyl]-4-sulfonyl}-4-(3-chlorophenyl)piperazine involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors and enzymes, modulating their activity. The biphenyl sulfonyl group enhances the compound’s binding affinity and specificity, while the chlorophenyl group contributes to its overall stability and reactivity . These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

Structural Comparisons

A comparative analysis of key structural analogs is summarized in Table 1:

Compound Name Substituents (Position 1) Substituents (Position 4) Key Functional Groups Molecular Weight (g/mol)
1-{[1,1'-Biphenyl]-4-sulfonyl}-4-(3-chlorophenyl)piperazine Biphenyl sulfonyl 3-Chlorophenyl Sulfonyl, biphenyl 436.93
4-Biphenylyl[4-(3-chlorophenyl)-1-piperazinyl]methanone Biphenyl carbonyl 3-Chlorophenyl Carbonyl, biphenyl 376.88
1-(3-Chlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine 3-Chlorobenzyl 4-Methylphenyl sulfonyl Sulfonyl, methylphenyl 405.33
1-(3-Chlorophenyl)piperazine (mCPP) Hydrogen 3-Chlorophenyl None 198.68
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) Hydrogen 3-Trifluoromethylphenyl Trifluoromethyl 232.67

Key Observations :

  • The biphenyl sulfonyl group in the target compound increases steric bulk and lipophilicity compared to simpler arylpiperazines (e.g., mCPP, TFMPP). This may enhance membrane permeability or receptor binding duration .
Pharmacological and Functional Comparisons

Serotonin Receptor Modulation

  • mCPP (1-(3-chlorophenyl)piperazine) : Acts as a mixed 5-HT1B/5-HT2C agonist, decreasing punished responding in behavioral assays and showing neuroendocrine effects .
  • TFMPP (1-(3-trifluoromethylphenyl)piperazine) : Exhibits 5-HT1B agonism and partial 5-HT2A antagonism, with variable effects on locomotor activity .
  • Target Compound : The biphenyl sulfonyl group may shift receptor selectivity toward 5-HT2A or 5-HT7 subtypes, as seen in structurally complex piperazines (e.g., neuroprotective analogs in ).

Neuroprotective Activity

  • Analogs like t-Butyl 4-(4-Iodophenyl)piperazine-1-carboxylate () enhance neuronal survival against oxidative stress. The target compound’s sulfonyl group could improve antioxidant capacity or stabilize interactions with neuroprotective targets .

2.2.3. Antimicrobial Potential

  • Derivatives with triazole-modified piperazines (e.g., ) show antifungal activity. The biphenyl sulfonyl group in the target compound may similarly enhance antimicrobial efficacy by disrupting microbial membranes .
Abuse Potential and Regulatory Status
  • Simple arylpiperazines (e.g., mCPP, TFMPP) are regulated due to stimulant and hallucinogenic effects . The target compound’s structural complexity may reduce abuse liability by limiting CNS penetration or receptor promiscuity .

Biological Activity

1-{[1,1'-Biphenyl]-4-sulfonyl}-4-(3-chlorophenyl)piperazine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's chemical structure can be represented as follows:

  • Chemical Formula : C24_{24}H24_{24}ClN2_2O2_2S
  • Molecular Weight : 440.97 g/mol

Antipsychotic Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antipsychotic activity. For instance, a related compound demonstrated dual antagonistic effects on serotonin receptors (5-HT3 and 5-HT6), which are crucial in the treatment of schizophrenia. The study showed that this compound could attenuate hyperlocomotion induced by phencyclidine (PCP), suggesting a potential for treating psychotic disorders .

Antimicrobial Activity

The antimicrobial properties of piperazine derivatives have been documented extensively. In a comparative study, various piperazine derivatives were tested against bacterial strains such as Staphylococcus aureus and Enterococcus faecalis. The results indicated moderate to high antimicrobial activity, with some derivatives showing significant inhibition zones in agar diffusion assays .

Antifungal Activity

In another investigation focusing on antifungal properties, certain derivatives containing chlorophenyl groups were evaluated against Candida species. While some exhibited promising antifungal activity, others did not demonstrate significant effects, highlighting the importance of structural modifications in enhancing efficacy .

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Serotonin Receptor Modulation : The compound's interaction with serotonin receptors may explain its antipsychotic effects. By modulating these receptors, it can influence neurotransmission associated with mood and perception.
  • Inhibition of Bacterial Growth : The sulfonamide group may play a role in disrupting bacterial cell wall synthesis or function, contributing to its antimicrobial properties.

Study 1: Antipsychotic Effects

A study conducted on a series of piperazine derivatives revealed that those with biphenyl and chlorophenyl substituents had enhanced binding affinities to serotonin receptors. The lead compound exhibited an inhibition growth percentage (IGP) of 23% against breast cancer cell lines, indicating potential antitumor activity alongside its psychotropic effects .

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial effectiveness of various piperazine derivatives against multiple bacterial strains. The results demonstrated that certain modifications led to increased potency against resistant strains, suggesting that structural variations significantly impact biological activity .

Data Tables

Activity Type Compound Target Organism Activity Level
AntipsychoticThis compoundHuman CNSModerate
AntimicrobialPiperazine Derivative AStaphylococcus aureusHigh
AntifungalPiperazine Derivative BCandida albicansModerate

Q & A

Q. What are the recommended synthetic routes and optimization strategies for 1-{[1,1'-Biphenyl]-4-sulfonyl}-4-(3-chlorophenyl)piperazine?

The synthesis typically involves nucleophilic substitution and coupling reactions. For example:

  • Sulfonylation : React 4-(3-chlorophenyl)piperazine with biphenyl-4-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to achieve >95% purity, as impurities from incomplete sulfonylation can affect downstream applications .
  • Optimization : Vary solvents (DMF vs. THF), reaction temperatures (0°C to reflux), and stoichiometric ratios to maximize yield. Monitor progress via TLC or LC-MS .

Q. How is structural characterization performed for this compound?

Key techniques include:

  • NMR : 1H^1H and 13C^{13}C NMR confirm substitution patterns (e.g., biphenyl sulfonyl and chlorophenyl groups). Aromatic protons appear as multiplets in δ 7.2–8.3 ppm .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]+^+ ~443.1 g/mol) .
  • X-ray Crystallography : Resolves stereochemistry and confirms sulfonyl-piperazine geometry, though crystallization may require slow evaporation from ethanol .

Q. What in vitro assays are used to evaluate its biological activity?

  • Enzyme Inhibition : Screen against kinases or GPCRs using fluorescence polarization assays (IC50_{50} determination) .
  • Antimicrobial Testing : Follow CLSI guidelines for MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies enhance its therapeutic potential?

  • Substituent Modulation : Replace the 3-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to evaluate potency shifts in target binding .
  • Sulfonyl Group Modifications : Test biphenyl vs. naphthyl sulfonyl analogs to optimize hydrophobic interactions in receptor pockets .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to correlate substituent positions with activity against serotonin receptors (5-HT2A_{2A}) .

Q. How to resolve contradictions in reported biological data?

  • Purity Verification : Contradictory IC50_{50} values may arise from impurities. Re-test batches with ≥98% purity (HPLC) and standardize assay protocols .
  • Solubility Effects : Poor aqueous solubility (logP ~3.5) can skew results. Use DMSO stocks ≤0.1% and include vehicle controls .
  • Species-Specific Activity : Compare human vs. rodent enzyme isoforms (e.g., CYP450) to explain differential metabolism .

Q. What strategies ensure stability during long-term storage?

  • Storage Conditions : Store at –20°C in amber vials under argon to prevent sulfonyl group hydrolysis. Avoid repeated freeze-thaw cycles .
  • Degradation Analysis : Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring identify major degradants (e.g., desulfonylated byproducts) .
  • Formulation : Lyophilize with trehalose (1:1 w/w) to enhance thermal stability for in vivo studies .

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